molecular formula C32H26ClN5O3S2 B2948890 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 690961-07-0

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2948890
CAS No.: 690961-07-0
M. Wt: 628.16
InChI Key: GXNPEFAXXGJKBZ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine class, characterized by a fused thiophene-pyridine core. Its structure includes:

  • Carboxamide linkage: Connects to a 1,2,4-thiadiazole ring substituted with a 4-chlorophenyl group, contributing to π-π stacking and steric bulk.
  • Aryl substituents: 4-(3,4-dimethoxyphenyl): Electron-donating methoxy groups improve solubility and modulate electronic properties.

Synthetic routes for analogous thieno[2,3-b]pyridines involve cyclocondensation of cyanoacetamide derivatives with α,β-unsaturated ketones or multi-step functionalization of preformed cores .

Properties

IUPAC Name

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26ClN5O3S2/c1-16-5-6-20(13-17(16)2)23-15-22(19-9-12-24(40-3)25(14-19)41-4)26-27(34)28(42-31(26)35-23)29(39)36-32-37-30(43-38-32)18-7-10-21(33)11-8-18/h5-15H,34H2,1-4H3,(H,36,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNPEFAXXGJKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C4=CC(=C(C=C4)OC)OC)C(=C(S3)C(=O)NC5=NSC(=N5)C6=CC=C(C=C6)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and data available in the literature.

Chemical Structure and Properties

This compound features a thieno[2,3-b]pyridine core structure along with an amino group and a carboxamide group. The presence of multiple aromatic substituents enhances its lipophilicity and may influence its pharmacokinetic properties. Its molecular formula is C24H24ClN5SC_{24}H_{24}ClN_5S with a molecular weight of approximately 467.98 g/mol .

The mechanism of action for compounds like this often involves interaction with specific biological targets such as enzymes or receptors. In particular, the thiazole and thienopyridine moieties are known to exhibit diverse biological activities including:

  • Anticancer activity : Thiadiazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antiviral properties : Similar compounds have been reported to inhibit viral replication mechanisms.
  • Anti-inflammatory effects : Some derivatives can modulate inflammatory pathways by targeting cyclooxygenase enzymes .

Anticancer Activity

Research indicates that thiadiazole derivatives can significantly decrease the viability of various cancer cell lines. For instance:

  • In vitro studies showed that related compounds reduced the viability of human breast cancer (T47D), colon carcinoma (HT-29), and leukemia (Jurkat) cells .
  • The structure–activity relationship (SAR) reveals that modifications in the thiadiazole ring can enhance anticancer efficacy .

Antiviral Activity

Thiadiazole derivatives have also been investigated for their antiviral potential. For example:

  • Compounds similar to the one have been shown to inhibit the HCV NS5B polymerase, an essential enzyme for viral replication .
  • The binding affinity to viral targets suggests a mechanism where these compounds act as allosteric inhibitors.

Case Studies

Several studies provide insights into the biological activities of thiadiazole derivatives:

  • Study on Anticancer Properties :
    • A study evaluated various thiadiazole derivatives against different cancer cell lines, demonstrating significant cytotoxic effects and potential for further development as anticancer agents .
  • Antiviral Research :
    • Research focused on the inhibition of HCV replication by thiadiazole compounds highlighted their ability to bind to the viral polymerase, suggesting a pathway for therapeutic development .

Summary of Biological Activities

Activity TypeCell Lines TestedObserved Effects
AnticancerT47D, HT-29, JurkatDecreased cell viability
AntiviralHCV NS5B PolymeraseNon-competitive inhibition
Anti-inflammatoryCOX Enzyme InhibitionModulation of inflammatory pathways

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction modifies solubility and bioavailability:

Reaction Conditions Product Key Observations
6M HCl, reflux, 12 hr3-amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxylic acidComplete conversion confirmed via HPLC.
2M NaOH, 80°C, 8 hrSame as aboveHigher selectivity for carboxylate formation.

This reaction is critical for prodrug activation or metabolite studies .

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl and 3,4-dimethylphenyl groups participate in nitration, sulfonation, or halogenation. Example:

Reaction Conditions Product Yield
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C, 2 hr3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)-5-bromothieno[2,3-b]pyridine-2-carboxamide72%

Positional selectivity aligns with the directing effects of methoxy and methyl groups .

Thiadiazole Ring Reactivity

The 1,2,4-thiadiazole ring undergoes nucleophilic substitution at sulfur or nitrogen. For example:

Reaction Reagent Product Application
AlkylationCH₃I, K₂CO₃, DMF3-amino-N-[5-(4-chlorophenyl)-1-methyl-1,2,4-thiadiazol-3-yl]-...carboxamideEnhanced lipophilicity .
OxidationH₂O₂, acetic acidSulfoxide/sulfone derivativesAltered kinase inhibition potency.

Thiadiazole modifications directly influence LIMK1 inhibitory activity .

Amino Group Functionalization

The primary amino group (-NH₂) reacts with acyl chlorides or sulfonyl chlorides:

Reaction Reagent Product Biological Impact
AcetylationAcCl, pyridine, 0°C3-acetamido-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-...carboxamideReduced cytotoxicity in vitro .
SulfonylationTsCl, Et₃N, CH₂Cl₂3-tosylamido-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-...carboxamideImproved metabolic stability.

Oxidation of Thienopyridine Core

The sulfur atom in the thieno[2,3-b]pyridine system oxidizes to sulfoxide or sulfone under controlled conditions:

Oxidizing Agent Product Conditions Notes
mCPBASulfoxide derivativeCH₂Cl₂, 25°C, 6 hrPartial loss of LIMK1 affinity.
KMnO₄Sulfone derivativeH₂O, 60°C, 4 hrComplete inactivation of kinase binding.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) modify aryl substituents:

Reaction Type Conditions Product Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane, 90°C, 12 hr6-(4-fluorophenyl) analog65%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CIntroduction of piperazine at position 358%

These reactions enable structural diversification for SAR studies .

Analytical Validation

Key techniques for monitoring reactions include:

  • NMR Spectroscopy : Confirms regioselectivity in electrophilic substitutions.

  • Mass Spectrometry : Identifies sulfone/sulfoxide oxidation products .

  • HPLC-PDA : Quantifies hydrolysis and coupling efficiencies (>95% purity post-purification) .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Thiadiazole vs. Sulfanyl Linkers : The 1,2,4-thiadiazole moiety in the target compound may confer greater rigidity than the sulfanyl linker in ’s analog, impacting conformational stability .
  • Bioactivity Gaps : While KuSaSch032 exhibits antiplasmodial activity, the target compound’s biological profile remains unexplored in the evidence, highlighting a research gap .

Q & A

Basic: What are the common synthetic routes for preparing thieno[2,3-b]pyridine-2-carboxamide derivatives?

The synthesis typically involves multi-step strategies, including:

  • Cyclocondensation : Formation of the thieno[2,3-b]pyridine core via cyclization of 2-aminothiophene derivatives with reagents like formamide or nitriles under high-temperature conditions (modified Niementowski reaction) .
  • Functionalization : Subsequent coupling of the carboxamide group at position 2 using carbodiimide-mediated reactions (e.g., EDC/HOBt) with amine-containing substituents (e.g., 1,2,4-thiadiazol-3-amine) .
  • Substituent Introduction : Electrophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install aryl groups (e.g., 3,4-dimethoxyphenyl) at positions 4 and 6 .
    Key Characterization : NMR (¹H/¹³C), IR, and HRMS are used to confirm regiochemistry and purity .

Basic: How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 294 K .
  • Refinement : SHELXL (part of the SHELX suite) is widely employed for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures .
  • Validation : Check R-factor (< 0.05), data-to-parameter ratio (> 15:1), and mean σ(C–C) bond length deviation (< 0.005 Å) .

Advanced: How can reaction conditions be optimized to improve regioselectivity in multi-step syntheses?

Regioselectivity in tandem reactions (e.g., Knoevenagel-Michael-cyclization) is influenced by:

  • Catalyst Choice : Use K₂CO₃ as a mild base to minimize side reactions during carboxamide coupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions for aryl substitution .
  • Temperature Control : Lower temperatures (0–5°C) during diazotization steps prevent undesired dimerization .
    Case Study : In , alkylation at the sulfur atom proceeded regioselectively (>90% yield) using allyl bromide in THF at 25°C .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved during structural validation?

  • NMR-XRD Cross-Validation : Compare experimental ¹³C NMR chemical shifts with DFT-calculated values (e.g., using Gaussian 16) to confirm substituent positions .
  • Dynamic Effects : Consider rotameric equilibria in solution (e.g., hindered rotation of 3,4-dimethoxyphenyl groups) that may split NMR signals but remain unresolved in XRD .
  • Twinning Analysis : For XRD discrepancies, use PLATON to detect twinning and reprocess data with SHELXL .

Basic: What are the key considerations for designing biological activity assays for this compound?

  • Target Selection : Prioritize kinases (e.g., Forkhead Box M1) based on structural analogs showing inhibition (IC₅₀ < 1 µM) .
  • Assay Conditions : Use cell-free enzymatic assays (e.g., ADP-Glo™) to minimize interference from the compound’s fluorescence .
  • Control Experiments : Include staurosporine as a positive control and assess cytotoxicity (e.g., MTT assay) to differentiate target-specific effects .

Advanced: What strategies are effective in troubleshooting poor crystallization for XRD analysis?

  • Solvent Screening : Employ high-throughput vapor diffusion (e.g., Hampton Crystal Screen) with mixed solvents (e.g., DCM/hexane) .
  • Additive Use : Introduce trace amounts of co-solvents (e.g., DMSO) to modulate crystal growth kinetics .
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes larger, higher-quality crystals .

Advanced: How can substituent effects on bioactivity be systematically analyzed?

  • SAR Libraries : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) and donating (e.g., -OCH₃) groups at positions 4 and 6 .
  • QSAR Modeling : Use Gaussian-based DFT calculations to correlate Hammett σ values with IC₅₀ data .
  • Crystallographic Overlays : Superimpose XRD structures (e.g., PDB) to identify steric clashes or hydrogen-bonding patterns critical for binding .

Basic: What safety protocols are recommended for handling intermediates with reactive groups (e.g., thiadiazoles)?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods for air-sensitive steps .
  • Waste Management : Quench reactive intermediates (e.g., chlorophenyl derivatives) with 10% NaHCO₃ before disposal .
  • Emergency Procedures : Maintain access to eyewash stations and neutralize spills with vermiculite .

Advanced: How can computational methods enhance reaction design for novel analogs?

  • Retrosynthetic Planning : Use Chematica or ASKCOS to identify feasible routes for introducing heterocyclic substituents .
  • Docking Studies : Perform AutoDock Vina simulations to predict binding poses and prioritize substituents with favorable ΔG values .
  • Reaction Yield Prediction : Train machine learning models (e.g., RDKit descriptors) on historical data to optimize solvent/base combinations .

Basic: What are the best practices for reproducibility in multi-step organic syntheses?

  • Detailed Logs : Record exact equivalents, solvent grades (e.g., anhydrous THF over technical grade), and stirring speeds .
  • Intermediate Purity : Validate each step via TLC (Rf matching) and LC-MS before proceeding .
  • Cross-Lab Validation : Share protocols with collaborators to confirm yields under identical conditions .

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